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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates of L-Psicose (also known

as D-Allulose) and D-fructose. While these two sugars are C-3 epimers with similar structures

and taste profiles, their interactions with metabolic pathways diverge significantly, leading to

distinct physiological outcomes.[1][2] This analysis is supported by experimental data, detailed

protocols, and visual pathway diagrams to facilitate a comprehensive understanding.

Absorption and Bioavailability
The initial journey of both sugars begins in the small intestine, but their subsequent paths differ

fundamentally.

D-Fructose: Ingested fructose is absorbed from the intestinal lumen primarily through the

GLUT5 transporter, which has a high affinity for fructose.[3][4] The GLUT2 transporter also

facilitates its passage across the intestinal epithelium into the portal circulation.[5] While the

small intestine can metabolize a portion of an oral fructose load, the majority is transported

via the portal vein to the liver, which metabolizes approximately 70% of the fructose that

enters the bloodstream.[3][6]

L-Psicose (D-Allulose): L-Psicose is also readily absorbed in the small intestine.[2]

However, unlike D-fructose, it is not significantly metabolized by the body.[1][2][7] After

absorption, it circulates in the bloodstream before being largely excreted unchanged in the

urine.[2][8][9] Studies in humans have shown that about 70% of ingested L-Psicose is
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recovered in urine, and it is not metabolized into energy.[8] Its caloric value is estimated to

be only 0.2 to 0.4 kcal/g.[1]

Metabolic Pathways: A Tale of Two Fates
The primary distinction between L-Psicose and D-fructose lies in their hepatic metabolism. D-

fructose is a substrate for a rapid metabolic pathway, whereas L-Psicose is largely inert.

Once in the liver, D-fructose enters the fructolysis pathway. This process bypasses the primary

rate-limiting step of glycolysis (the phosphofructokinase-1 reaction), allowing for rapid,

unregulated flux.[4][10][11]

Phosphorylation: Fructokinase (Ketohexokinase) rapidly phosphorylates fructose to fructose-

1-phosphate (F1P), trapping it within the hepatocyte.[4][12]

Cleavage: Aldolase B cleaves F1P into two triose intermediates: dihydroxyacetone

phosphate (DHAP) and glyceraldehyde.[6][12][13]

Entry into Glycolysis/Gluconeogenesis: DHAP is a direct glycolytic intermediate.

Glyceraldehyde is phosphorylated by triokinase to glyceraldehyde-3-phosphate, which also

enters the glycolytic pathway.[6]

Metabolic Fates: These intermediates can be directed toward several pathways:

Glycogen Synthesis: Replenishment of liver glycogen stores. Fructose is considered a

better substrate for glycogen synthesis than glucose.[12]

Triglyceride Synthesis (De Novo Lipogenesis): Conversion to pyruvate, then acetyl-CoA,

which serves as a precursor for fatty acid synthesis.[12] Excessive fructose consumption

is a potent inducer of de novo lipogenesis (DNL), contributing to hypertriglyceridemia and

hepatic steatosis (fatty liver).[11][14][15][16]
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Metabolic Pathway of D-Fructose in the Liver
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Caption: D-Fructose metabolism in the liver bypasses key glycolytic regulation.

L-Psicose represents a stark contrast to D-fructose. Its metabolic involvement is minimal.

Absorption: Absorbed from the small intestine into the bloodstream.[2]

Minimal Metabolism: It is a poor substrate for the enzymes that metabolize other sugars like

fructose and glucose. It is not significantly phosphorylated by fructokinase or hexokinase.[7]

Excretion: Because it is not metabolized, L-Psicose is filtered by the kidneys and excreted in

the urine, largely in its original form.[8][9] This lack of metabolic utilization is the basis for its

near-zero caloric value.[1][7]
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Metabolic Pathway of L-Psicose
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Caption: L-Psicose is absorbed but not metabolized, leading to urinary excretion.

Comparative Physiological Effects & Experimental
Data
The divergent metabolic pathways of L-Psicose and D-fructose result in opposing effects on

lipid metabolism, glycemic control, and body fat accumulation.

D-Fructose: High intake is strongly linked to increased DNL, elevated circulating

triglycerides, and accumulation of fat in the liver and visceral depots.[11][14][15]

L-Psicose: Studies suggest L-Psicose may help reduce body fat accumulation by

suppressing hepatic lipogenic enzymes and increasing fat oxidation.[17][18][19][20]
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Parameter
D-Fructose
Diet

L-Psicose
(D-Allulose)
Diet

Species Key Finding Citation

Abdominal

Adipose

Tissue

Weight

Higher
Significantly

Lower
Rat

L-Psicose

resulted in

lower

abdominal fat

accumulation

compared to

D-fructose.

[17]

Hepatic Fatty

Acid

Synthase

Activity

Higher
Significantly

Lower
Rat

L-Psicose

supplementat

ion

suppresses

hepatic

lipogenic

enzyme

activities.

[17]

Hepatic

Glucose 6-

Phosphate

Dehydrogena

se Activity

Higher
Significantly

Lower
Rat

A key

enzyme in

the pentose

phosphate

pathway that

supplies

NADPH for

lipogenesis

was

suppressed

by L-Psicose.

[17]

24h Fat

Oxidation

Lower Significantly

Higher (dark

period)

Rat L-Psicose

diet

increased fat

oxidation

compared to

[19][20]
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the control

diet.

24h

Carbohydrate

Oxidation

Higher Lower Rat

L-Psicose

diet led to

lower

carbohydrate

oxidation.

[19][20]

Energy

Expenditure
Lower

Significantly

Higher (light

period)

Rat

L-Psicose

diet

enhanced 24-

hour energy

expenditure.

[19][20]

D-Fructose: While pure fructose has a low glycemic index, its chronic consumption can lead

to hepatic insulin resistance, which impairs overall glucose homeostasis.[15]

L-Psicose: L-Psicose has a negligible impact on blood glucose levels.[2][21] Furthermore, it

acts as an inhibitor of intestinal α-glucosidases (sucrase and maltase), which can suppress

the glycemic response after consumption of other carbohydrates like sucrose and maltose.

[1][22][23]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25754616/
https://www.researchgate.net/publication/273385564_D-Psicose_an_Epimer_of_D-Fructose_Favorably_Alters_Lipid_Metabolism_in_Sprague-Dawley_Rats
https://pubmed.ncbi.nlm.nih.gov/25754616/
https://www.researchgate.net/publication/273385564_D-Psicose_an_Epimer_of_D-Fructose_Favorably_Alters_Lipid_Metabolism_in_Sprague-Dawley_Rats
https://pmc.ncbi.nlm.nih.gov/articles/PMC5035631/
https://www.benchchem.com/product/b122136?utm_src=pdf-body
https://www.benchchem.com/product/b122136?utm_src=pdf-body
https://www.scirp.org/journal/paperinformation?paperid=136430
https://www.chemimpex.com/products/32354
https://en.wikipedia.org/wiki/Psicose
https://pmc.ncbi.nlm.nih.gov/articles/PMC2735633/
https://www.researchgate.net/publication/269654156_Inhibitory_Effects_of_D-Psicose_on_Glycemic_Responses_after_Oral_Carbohydrate_Tolerance_Test_in_Rats
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter D-Fructose
L-Psicose
(D-Allulose)

Species Key Finding Citation

Post-Sucrose

Blood

Glucose

(AUC)

No significant

change vs.

control

Significantly

Suppressed
Rat

L-Psicose

(0.2 g/kg)

significantly

inhibited the

increase in

plasma

glucose after

sucrose (2

g/kg)

administratio

n.

[22]

Post-Maltose

Blood

Glucose

(AUC)

No significant

change vs.

control

Significantly

Suppressed
Rat

L-Psicose

inhibited the

glycemic

response to

maltose.

[22]

Post-Glucose

Blood

Glucose

(AUC)

N/A
No

Suppression
Rat

L-Psicose

does not

affect the

absorption of

glucose itself.

[22]

Intestinal

Sucrase

Activity

No inhibitory

effect

Potently

Inhibited
In Vitro

L-Psicose

directly

inhibits the

enzyme

responsible

for sucrose

digestion.

[22]

Intestinal

Maltase

Activity

No inhibitory

effect

Potently

Inhibited

In Vitro L-Psicose

directly

inhibits the

enzyme

responsible

[22]
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for maltose

digestion.

Experimental Protocols
The data presented above are derived from studies with specific methodologies.

Understanding these protocols is crucial for interpreting the results.

Objective: To compare the effects of D-psicose and D-fructose on body fat accumulation in

rats.

Subjects: Male Wistar rats.

Experimental Design: Rats were fed one of three experimental diets for 21 days: a diet

including 5% cellulose (control), 5% D-fructose, or 5% D-psicose.

Data Collection: At the end of the 21-day period, rats were sacrificed. Abdominal adipose

tissue (perirenal and epididymal) was excised and weighed. Liver samples were collected for

enzyme activity analysis.

Biochemical Analysis: Activities of key lipogenic enzymes, including fatty acid synthase and

glucose-6-phosphate dehydrogenase, were measured in liver homogenates using

spectrophotometric methods. Lipoprotein lipase activity was also measured in various

tissues.

Statistical Analysis: Data were analyzed using analysis of variance (ANOVA) to determine

significant differences between the dietary groups.
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Workflow for Comparative Diet Study
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Caption: A typical experimental workflow for a comparative diet study in rats.
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Conclusion
L-Psicose and D-fructose, despite being structural epimers, exhibit profoundly different

metabolic properties.

D-Fructose is readily metabolized, primarily in the liver, via a pathway that bypasses key

glycolytic regulation. This makes it a potent substrate for both glycogen and triglyceride

synthesis, and high consumption is associated with an increased risk of metabolic

disturbances like fatty liver disease and hypertriglyceridemia.

L-Psicose is largely metabolically inert. It is absorbed but not utilized for energy, being

excreted unchanged. This lack of metabolism, combined with its ability to inhibit the digestion

of other carbohydrates and potentially modulate lipid metabolism favorably, positions it as a

promising low-calorie sugar substitute with potential benefits for weight management and

glycemic control.

For researchers and professionals in drug development, the contrasting metabolic fates of

these two sugars offer unique opportunities. L-Psicose can serve as a valuable tool for

studying the effects of sweet taste without the confounding metabolic effects of caloric sugars,

while the D-fructose pathway remains a key model for investigating the mechanisms of diet-

induced de novo lipogenesis and hepatic insulin resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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